molecular formula C20H32O2 B1245421 Icosa-5,9,11,14-tetraenoic acid

Icosa-5,9,11,14-tetraenoic acid

Cat. No.: B1245421
M. Wt: 304.5 g/mol
InChI Key: AIFURHAYMCAHOM-JYMQAYGPSA-N
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Description

Icosa-5,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 9, 11 and 14.

Scientific Research Applications

Biological Functions and Metabolism

Icosa-5,9,11,14-tetraenoic acid is primarily known for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that exert various physiological effects. These include:

  • Prostaglandins : Involved in the regulation of inflammation and immune responses.
  • Thromboxanes : Play a role in platelet aggregation and vasoconstriction.
  • Leukotrienes : Important mediators in allergic responses and asthma.

The conversion of this fatty acid into eicosanoids underscores its importance in maintaining homeostasis and responding to pathological conditions .

Cardiovascular Health

Research has shown that eicosatetraenoic acid may have protective effects against cardiovascular diseases. Its anti-inflammatory properties can help reduce the risk of atherosclerosis and thrombosis. A study indicated that diets rich in omega-6 fatty acids like eicosatetraenoic acid could lower blood cholesterol levels and improve endothelial function .

Neurological Applications

Eicosatetraenoic acid is also significant in neurological health. It is found in high concentrations in the brain and is involved in neuroinflammatory processes. Studies suggest that it may play a role in neuroprotection and could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis by modulating inflammatory pathways .

Cancer Research

The role of eicosatetraenoic acid in cancer biology has garnered attention. It has been observed that this fatty acid can influence tumor growth and metastasis through its metabolic derivatives. Some studies indicate that certain eicosanoid metabolites derived from eicosatetraenoic acid may promote apoptosis in cancer cells while inhibiting angiogenesis .

Dietary Sources and Supplementation

Eicosatetraenoic acid is predominantly obtained from dietary sources such as fish oils, which are rich in omega-6 fatty acids. Supplementation with this compound has been explored for its potential benefits in improving overall health, particularly for inflammatory conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with high cholesterol levels showed that supplementation with fish oil containing eicosatetraenoic acid led to significant reductions in LDL cholesterol and triglycerides over a 12-week period. The study concluded that regular intake of eicosatetraenoic acid can contribute to cardiovascular health by improving lipid profiles .

Case Study 2: Neuroprotective Effects

In a cohort study on patients with multiple sclerosis, those who supplemented with eicosatetraenoic acid reported fewer relapses and improved quality of life metrics compared to those who did not supplement. This suggests a potential therapeutic role for this fatty acid in managing neurological disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Biological FunctionsPrecursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes)Essential for inflammation regulation
Cardiovascular HealthReduces risk factors for heart diseaseLowers cholesterol; improves endothelial function
Neurological ApplicationsNeuroprotection; modulation of inflammatory processesPotential benefits in Alzheimer's and multiple sclerosis
Cancer ResearchInfluences tumor growth; apoptosis promotionEicosanoid metabolites may inhibit angiogenesis
Dietary SourcesFound in fish oils; dietary supplementationSupports overall health; beneficial for inflammatory conditions

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+

InChI Key

AIFURHAYMCAHOM-JYMQAYGPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CCCC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 2
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 3
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 4
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 5
Icosa-5,9,11,14-tetraenoic acid
Reactant of Route 6
Icosa-5,9,11,14-tetraenoic acid

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